Methyl 4-bromo-1-methyl-2-naphthoate
Overview
Description
“Methyl 4-bromo-1-methyl-2-naphthoate” is a chemical compound with the molecular formula C13H11BrO2 . It has a molecular weight of 279.13 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11BrO2/c1-8-9-5-3-4-6-10 (9)12 (14)7-11 (8)13 (15)16-2/h3-7H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is predicted to have a boiling point of 363.8±22.0 °C and a density of 1.439±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-bromo-1-methyl-2-naphthoate serves as a versatile intermediate in organic synthesis, contributing to the development of various compounds due to its reactive bromo and ester functional groups. One significant application involves its role in synthesizing non-steroidal anti-inflammatory agents, leveraging its structure for constructing complex molecules like nabumetone and naproxen. The synthesis methods emphasize environmental and toxicological safety, preferring reagents like dimethyl carbonate over more hazardous methyl halides or dimethyl sulfate, highlighting the shift towards greener chemistry practices (Wei-Ming Xu & Hong-Qiang He, 2010).
Histochemical Applications
Complex naphthols, structurally related to this compound, find utility in histochemistry for demonstrating tissue oxidase activity. These compounds, through their interaction with tissue oxidases, enable the visualization of enzyme distribution, offering insights into cellular and tissue-level biochemical processes. This application underscores the importance of naphthol derivatives in biomedical research, facilitating enzyme localization and activity studies with potential implications for understanding disease mechanisms and developing diagnostic tools (M. S. Burstone, 1959).
Green Chemistry and Catalysis
The molecule also plays a role in green chemistry, exemplified by its involvement in the cleavage of ethers using ionic liquid halide nucleophilicity. This method represents an environmentally friendly approach to regenerating phenols from ethers, showcasing the potential of this compound derivatives in facilitating sustainable chemical processes. The high yields and regioselectivity achieved through these methods underscore the efficiency and environmental benefits of ionic liquids in organic synthesis (Shanthaveerappa K. Boovanahalli, Dong Wook Kim, & D. Chi, 2004).
Material Science and Engineering
In material science, derivatives of this compound contribute to the development of advanced materials. For instance, the postfunctionalization of polythiophenes with naphthoate derivatives has been explored to tune optical properties and enhance solid-state emission. This application demonstrates the compound's utility in engineering the photophysical properties of polymers, which is crucial for creating novel optoelectronic devices (Yuning Li, G. Vamvounis, & S. Holdcroft, 2002).
Environmental Microbiology
In the realm of environmental microbiology, research indicates the methylation of naphthalene to 2-methylnaphthalene as an initial step in its anaerobic degradation by sulfate-reducing cultures. This process exemplifies the ecological significance of methylated naphthoates in bioremediation, offering insights into the microbial pathways that facilitate the breakdown of aromatic hydrocarbons in anaerobic environments. Such studies are pivotal for developing strategies to mitigate pollution and understand the microbial metabolism of hazardous compounds (Michael Safinowski & R. Meckenstock, 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-bromo-1-methylnaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-8-9-5-3-4-6-10(9)12(14)7-11(8)13(15)16-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSGYXGKKXPZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=CC=CC=C12)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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